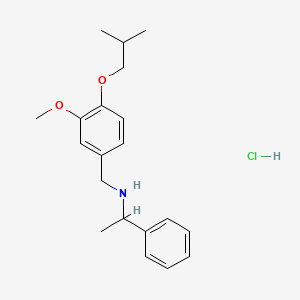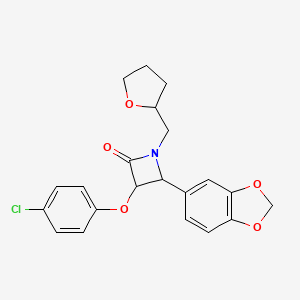
N-(4-isobutoxy-3-methoxybenzyl)-1-phenylethanamine hydrochloride
Overview
Description
N-(4-isobutoxy-3-methoxybenzyl)-1-phenylethanamine hydrochloride, also known as IBMPFD, is a chemical compound that has been widely used in scientific research. This compound is a selective agonist for the trace amine-associated receptor 1 (TAAR1), which is a G protein-coupled receptor that is expressed in the brain and other tissues. The TAAR1 receptor is involved in the regulation of neurotransmitter release, and its activation has been linked to various physiological and behavioral effects.
Mechanism of Action
The mechanism of action of N-(4-isobutoxy-3-methoxybenzyl)-1-phenylethanamine hydrochloride involves the binding of the compound to the TAAR1 receptor, which activates a signaling cascade that leads to the modulation of neurotransmitter release. The exact mechanism by which TAAR1 activation affects neurotransmitter release is still not fully understood, but it is believed to involve the regulation of intracellular signaling pathways and ion channels.
Biochemical and physiological effects:
The activation of TAAR1 by N-(4-isobutoxy-3-methoxybenzyl)-1-phenylethanamine hydrochloride has been linked to various biochemical and physiological effects, including the modulation of dopamine, serotonin, and norepinephrine release, as well as the regulation of neuronal excitability and synaptic plasticity. These effects have been shown to have implications for the regulation of mood, motivation, reward, anxiety, depression, and stress.
Advantages and Limitations for Lab Experiments
N-(4-isobutoxy-3-methoxybenzyl)-1-phenylethanamine hydrochloride has several advantages as a research tool, including its selectivity for the TAAR1 receptor, its ability to cross the blood-brain barrier, and its relatively low toxicity. However, there are also some limitations to its use, such as its potential for off-target effects, the need for careful dosing and administration, and the need for further studies to fully understand its mechanism of action.
Future Directions
There are several future directions for research on N-(4-isobutoxy-3-methoxybenzyl)-1-phenylethanamine hydrochloride, including the investigation of its potential therapeutic applications in the treatment of psychiatric and neurological disorders, such as depression, anxiety, addiction, and schizophrenia. Other areas of research could include the development of more selective TAAR1 agonists and antagonists, the investigation of the role of TAAR1 in other physiological processes, and the exploration of the potential of TAAR1 as a drug target for the treatment of various diseases.
Scientific Research Applications
N-(4-isobutoxy-3-methoxybenzyl)-1-phenylethanamine hydrochloride has been used in various scientific studies to investigate the role of TAAR1 receptor activation in different physiological and behavioral processes. For example, research has shown that the activation of TAAR1 by N-(4-isobutoxy-3-methoxybenzyl)-1-phenylethanamine hydrochloride can modulate dopamine release in the brain, which is involved in the regulation of mood, motivation, and reward. Other studies have demonstrated that TAAR1 activation by N-(4-isobutoxy-3-methoxybenzyl)-1-phenylethanamine hydrochloride can affect the activity of other neurotransmitters, such as serotonin and norepinephrine, which are involved in the regulation of anxiety, depression, and stress.
properties
IUPAC Name |
N-[[3-methoxy-4-(2-methylpropoxy)phenyl]methyl]-1-phenylethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO2.ClH/c1-15(2)14-23-19-11-10-17(12-20(19)22-4)13-21-16(3)18-8-6-5-7-9-18;/h5-12,15-16,21H,13-14H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKAIZKCYQZXBEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=C(C=C1)CNC(C)C2=CC=CC=C2)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[3-methoxy-4-(2-methylpropoxy)phenyl]methyl]-1-phenylethanamine;hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(3-pyridinyl)-N-[2-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B4140337.png)
![1-benzyl-7,7-dimethyl-2-phenyl-1,5,7,8-tetrahydro-4H-pyrano[4,3-d]pyrimidine-4-thione](/img/structure/B4140340.png)
![N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-[(5-butyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4140343.png)
![2-{[2-(1,3-dioxooctahydro-2H-isoindol-2-yl)ethyl]amino}-N-(3-methylphenyl)-5-nitrobenzamide](/img/structure/B4140344.png)
methanol](/img/structure/B4140347.png)
![1-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-(2-chlorobenzyl)-7-fluoro-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4140349.png)


![7-isopropyl-2-oxo-1,5,7,8-tetrahydro-2H-pyrano[4,3-b]pyridine-3-carboxylic acid](/img/structure/B4140380.png)
![N-[1-(5-{[2-(4-bromophenyl)-2-oxoethyl]thio}-4-ethyl-4H-1,2,4-triazol-3-yl)ethyl]-3,4-dichlorobenzamide](/img/structure/B4140381.png)
![N-{[4-allyl-5-({2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}-3,4-dimethoxybenzamide](/img/structure/B4140396.png)
![ethyl 4-{[(3-oxodecahydro-2-quinoxalinyl)acetyl]amino}benzoate](/img/structure/B4140402.png)
![4-(3-bromo-5-ethoxy-4-isopropoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B4140405.png)
![N-{3-[(1-adamantylacetyl)amino]phenyl}-2-methylbenzamide](/img/structure/B4140423.png)